4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one
Overview
Description
1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- is an organic compound with the molecular formula C₇H₈OS₂ It is a derivative of benzodithiol and is characterized by the presence of a dithiolane ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with carbon disulfide in the presence of a base, followed by cyclization to form the dithiolane ring. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dithiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Halogenated benzodithiol derivatives
Scientific Research Applications
1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodithiol-2-one
- 4,5,6,7-Tetrahydro-1,3-benzodithiol-2-one
- 1,3-Benzodithiolylium tetrafluoroborate
Uniqueness
1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- is unique due to its fused dithiolane and benzene rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation states and substitution patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzodithiol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEVQEIRKXOSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)SC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308767 | |
Record name | 4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-41-9 | |
Record name | NSC208892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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